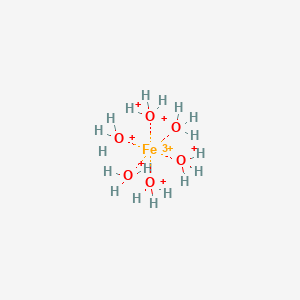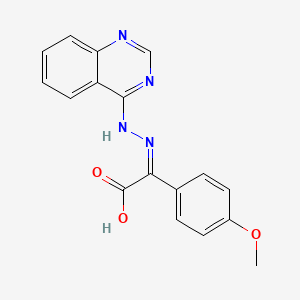
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-2-(4-quinazolinylhydrazinylidene)acetic acid is a member of quinazolines.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Applications
- Analgesic Activity: Compounds derived from (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have been investigated for their analgesic properties. In particular, studies have shown that certain derivatives demonstrate notable analgesic activity, which could be beneficial in pain management (Alagarsamy et al., 2011); (Osarumwense Peter Osarodion, 2023).
- Anti-inflammatory Properties: These compounds also exhibit anti-inflammatory activities, making them potential candidates for treating inflammation-related conditions (V. Alagarsamy et al., 2007).
Antimicrobial and Antifungal Potential
- Antibacterial and Antifungal Activities: Certain metal complexes of (2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid have shown effectiveness against various microbial strains, indicating their potential as antimicrobial and antifungal agents (M. Hussien et al., 2017).
Antihistaminic and Sedative Effects
- H1-antihistaminic Activity: Derivatives of this compound have demonstrated significant H1-antihistaminic activity, suggesting their usefulness in allergy treatment. One such compound was found to be more potent than the reference standard chlorpheniramine maleate (V. Alagarsamy et al., 2009).
Anticancer Research
- Anticancer Properties: There is growing evidence of the anticancer activities of these compounds. Certain derivatives have displayed excellent to moderate anti-proliferative activity against various cancer cell lines (M. Awad et al., 2018); (Yumiko Suzuki et al., 2020).
Anxiolytic and Antidepressant Effects
- Psychotropic Properties: Research indicates that some derivatives have anxiolytic and antidepressant properties, which could make them viable options for treating certain psychological disorders (Иван Николаевич Тюренков et al., 2013); (I. N. Tyurenkov et al., 2013).
Propriétés
Nom du produit |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
|---|---|
Formule moléculaire |
C17H14N4O3 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
(2Z)-2-(4-methoxyphenyl)-2-(quinazolin-4-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)15(17(22)23)20-21-16-13-4-2-3-5-14(13)18-10-19-16/h2-10H,1H3,(H,22,23)(H,18,19,21)/b20-15- |
Clé InChI |
KZEPPMVJOZODEK-HKWRFOASSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N/NC2=NC=NC3=CC=CC=C32)/C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=NNC2=NC=NC3=CC=CC=C32)C(=O)O |
Solubilité |
48.3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
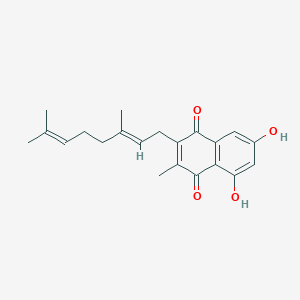
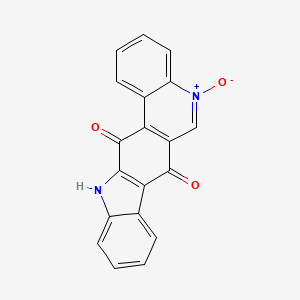
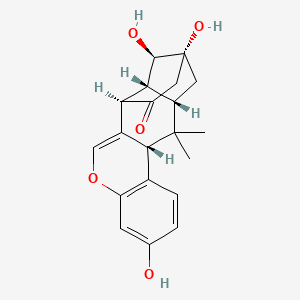
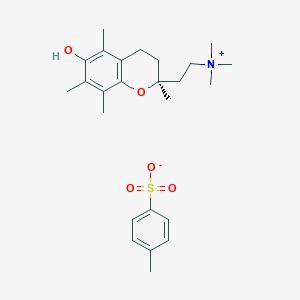
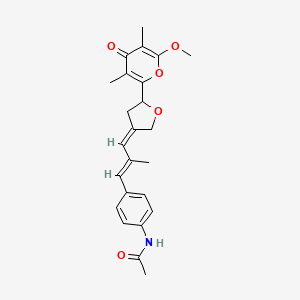
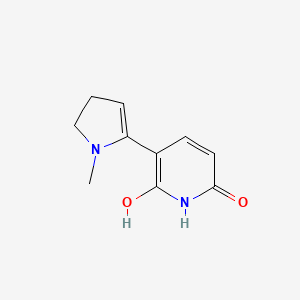
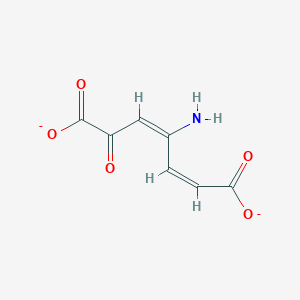
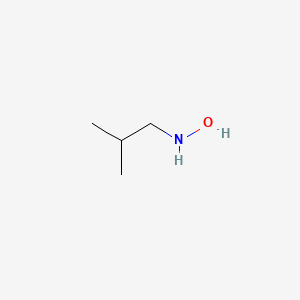
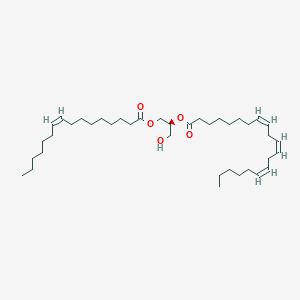
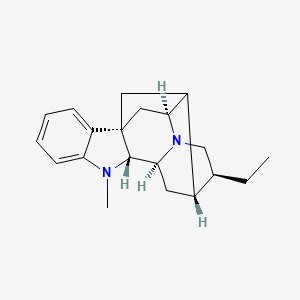
![7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydroxy-methyl-methylidene-oxo-lambda6-sulfane](/img/structure/B1240694.png)
